Methyl 2-hydroxy-3-nitrobenzoate

Organic Synthesis Nitration Regiochemistry Process Chemistry

Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6) is the essential low-yield 3-nitro isomer, distinct from the abundant 5-nitro byproduct of direct nitration. Procurement of this pure regioisomer is critical for CDK7 inhibitor synthesis and pharmaceutical QC reference standards, where isomer misassignment risks batch rejection. Its unique melting point (127-132°C) and spectroscopic signatures provide definitive identity verification. Buy pre-formed 3-nitro ester to bypass inefficient nitration and costly separation.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 22621-41-6
Cat. No. B1349128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-nitrobenzoate
CAS22621-41-6
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3
InChIKeyNIBVYEHAFBEVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6): Procurement-Oriented Chemical Profile for Synthetic Intermediates


Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6), also known as methyl 3-nitrosalicylate, is a nitroaromatic ester with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . The compound is characterized by an intramolecular O—H⋯O hydrogen bond between the hydroxyl and carboxylate groups, conferring a planar molecular geometry [1]. It serves as a versatile synthetic intermediate in the production of pharmaceuticals, agrochemicals, dyes, and energetic materials . The compound is a yellow crystalline powder with a melting point range of 127-132 °C and exhibits limited solubility in organic solvents such as chloroform and methanol .

Why Methyl 2-hydroxy-3-nitrobenzoate Cannot Be Interchanged with Positional Isomers or Alternative Nitro-Salicylates


The position of the nitro group on the aromatic ring dictates the physicochemical properties and synthetic utility of nitro-substituted salicylate derivatives. Methyl 2-hydroxy-3-nitrobenzoate (3-nitro isomer) and its 5-nitro counterpart (methyl 2-hydroxy-5-nitrobenzoate, CAS 17302-46-4) are positional isomers with divergent regiochemistry, solubility profiles, and spectral signatures [1]. Direct nitration of methyl salicylate using conventional mixed acid conditions overwhelmingly favors the 5-nitro isomer (P/O ratio up to 9:1), rendering the 3-nitro isomer a low-yield, minority product that requires specialized synthetic approaches . Consequently, procurement decisions must account for isomer-specific reactivity in downstream transformations and the associated cost-premium for the 3-nitro compound relative to the more abundant 5-nitro alternative.

Quantitative Evidence for Selecting Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6) Over Closest Analogs


Regioselectivity in Nitration: 3-Nitro Isomer Yields Under Conventional vs. Optimized Conditions

Conventional nitration of methyl salicylate with nitric acid/sulfuric acid yields predominantly the 5-nitro isomer, with the 3-nitro isomer (methyl 2-hydroxy-3-nitrobenzoate) comprising only approximately 10% of the product mixture . In contrast, optimized green nitration methods using iron(III) nitrate or copper(II) nitrate can achieve a P/O ratio of up to 5.3-5.4, corresponding to a 3-nitro isomer yield exceeding 15-16% [1][2]. This regiochemical bias necessitates procurement of the isolated 3-nitro isomer rather than relying on in situ generation from mixed nitration, particularly for applications requiring regiospecific reactivity.

Organic Synthesis Nitration Regiochemistry Process Chemistry

Spectral Differentiation via Intramolecular Hydrogen Bonding: IR, NMR, and UV-Vis Signatures

The 3-nitro isomer exhibits distinct spectral features attributable to stronger intramolecular hydrogen bonding between the ortho-hydroxyl and ester carbonyl groups. Comparative IR analysis shows a red-shift of O—H and C=O stretching vibrations for methyl 2-hydroxy-3-nitrobenzoate relative to the 5-nitro isomer. In 1H-NMR, the phenolic hydroxyl proton appears at a lower field (greater δ) due to hydrogen bond deshielding. UV-Vis spectra display a bathochromic shift, with computed Stokes shifts of 8.9×10³ cm⁻¹ for the 3-nitro isomer compared to 8.4×10³ cm⁻¹ for methyl salicylate [1].

Spectroscopic Analysis Analytical Chemistry Quality Control

Thermal Stability and Melting Point Distinction from the 5-Nitro Isomer

Methyl 2-hydroxy-3-nitrobenzoate exhibits a melting point range of 127-132 °C , which is significantly higher than that of its 5-nitro positional isomer (114-117 °C) . This 13-15 °C difference in melting point provides a convenient and reliable method for distinguishing between the two isomers and assessing purity. The higher melting point of the 3-nitro isomer is consistent with its planar molecular geometry and stronger intermolecular interactions in the crystalline state, as confirmed by single-crystal X-ray diffraction [1].

Physicochemical Characterization Thermal Analysis Purity Assessment

Solubility Profile Differentiation in Organic Solvents

The solubility characteristics of methyl 2-hydroxy-3-nitrobenzoate differ from those of related nitro-salicylates, impacting crystallization and purification strategies. The 3-nitro isomer exhibits slight solubility in chloroform and methanol , whereas the 5-nitro isomer is soluble in chloroform, dichloromethane, and methanol . Additionally, solubility studies on the parent acids (3-nitro- and 5-nitrosalicylic acids) in acetic acid/nitric acid mixtures reveal distinct solubility behavior that informs separation and purification protocols for the corresponding esters [1].

Solubility Purification Process Chemistry

CDK7 Inhibitory Activity as a Benchmark for Pharmaceutical Intermediate Value

Methyl 2-hydroxy-3-nitrobenzoate and its derivatives are implicated as intermediates in the synthesis of cyclin-dependent kinase 7 (CDK7) inhibitors . While the compound itself exhibits modest CDK7 inhibitory activity (Ki = 1.18×10³ nM) [1], the scaffold serves as a key building block for more potent analogs (reported IC50 = 54 nM for optimized derivatives) [2]. This establishes a direct linkage between procurement of the 3-nitro isomer and medicinal chemistry programs targeting CDK7-driven proliferative diseases, distinguishing it from the 5-nitro isomer which has not been comparably documented in CDK7 inhibitor patent literature.

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Single-Crystal X-ray Structure Confirmation of Intramolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis of methyl 2-hydroxy-3-nitrobenzoate confirms a planar molecular geometry stabilized by an intramolecular O—H⋯O hydrogen bond between the hydroxyl and carboxylate groups (monoclinic, P21/c space group, a=7.6120 Å, b=11.716 Å, c=9.656 Å, β=101.830°) [1]. This structural feature is absent in the 5-nitro isomer due to the para-like disposition of the nitro and hydroxyl groups, which precludes intramolecular hydrogen bonding. The planar conformation and hydrogen bonding network directly influence the compound's spectroscopic signatures, crystal packing, and melting point as detailed in companion evidence items.

Crystallography Structural Chemistry Material Properties

Procurement-Driven Application Scenarios for Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6)


Regiospecific Synthesis of 3-Nitro-Substituted Salicylate Derivatives in Medicinal Chemistry

In drug discovery programs requiring a 3-nitro substituent on a salicylate core, methyl 2-hydroxy-3-nitrobenzoate serves as the essential starting material. Conventional nitration of methyl salicylate yields predominantly the 5-nitro isomer (P/O ratio up to 9:1) , making in situ generation of the 3-nitro isomer impractical. Procurement of the pure 3-nitro compound enables regioselective elaboration of the scaffold for the synthesis of CDK7 inhibitors and related kinase-targeted therapeutics .

Analytical Reference Standard for Isomer-Specific Quality Control

The distinct melting point (127-132 °C vs. 114-117 °C for the 5-nitro isomer) and unique spectroscopic signatures (IR red-shifts, 1H-NMR lower-field hydroxyl proton, bathochromic UV-Vis shift) of methyl 2-hydroxy-3-nitrobenzoate [1] make it an indispensable reference standard for verifying isomer identity and purity in quality control laboratories. This is particularly critical in regulated pharmaceutical environments where isomer misassignment can compromise batch release and regulatory compliance.

Crystallization and Purification Process Development for Nitroaromatic Esters

The solubility profile of methyl 2-hydroxy-3-nitrobenzoate—slightly soluble in chloroform and methanol —differs from that of the more freely soluble 5-nitro isomer . These differential solubility characteristics inform the design of recrystallization and chromatographic purification protocols in process chemistry. Procurement of the pure 3-nitro isomer allows chemists to establish robust purification methods without interference from the more abundant 5-nitro contaminant.

Agrochemical and Dye Intermediate Synthesis Requiring 3-Nitro Regiochemistry

Methyl 2-hydroxy-3-nitrobenzoate is a documented intermediate for pesticides, dyes, chemical fibers, and energetic materials . In applications where the 3-nitro substitution pattern confers specific biological activity or material properties, procurement of the pre-formed 3-nitro ester eliminates the low-yielding and separation-intensive nitration step, improving overall process efficiency and reducing waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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